10,13-Dibromodibenzo[a,c]phenazine

Organic Photovoltaics Low-Band-Gap Polymers Donor–Acceptor Copolymers

10,13-Dibromodibenzo[a,c]phenazine (CAS 285129-85-3; synonym DBPz; IUPAC name: 10,13-dibromophenanthro[9,10-b]quinoxaline) is a brominated derivative of the dibenzo[a,c]phenazine scaffold, bearing two bromine atoms at the 10- and 13-positions of the fused pentacyclic ring system. It belongs to the class of nitrogen-containing polycyclic aromatic heterocycles that serve as electron-accepting (n-type) building blocks in donor–acceptor (D–A) conjugated polymers.

Molecular Formula C20H10Br2N2
Molecular Weight 438.1 g/mol
Cat. No. B12108960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,13-Dibromodibenzo[a,c]phenazine
Molecular FormulaC20H10Br2N2
Molecular Weight438.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5N=C24)Br)Br
InChIInChI=1S/C20H10Br2N2/c21-15-9-10-16(22)20-19(15)23-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18(17)24-20/h1-10H
InChIKeyNIXXDPUGTYFUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,13-Dibromodibenzo[a,c]phenazine: A Dibrominated Polycyclic Acceptor Monomer for Donor–Acceptor Conjugated Polymers in Organic Electronics


10,13-Dibromodibenzo[a,c]phenazine (CAS 285129-85-3; synonym DBPz; IUPAC name: 10,13-dibromophenanthro[9,10-b]quinoxaline) is a brominated derivative of the dibenzo[a,c]phenazine scaffold, bearing two bromine atoms at the 10- and 13-positions of the fused pentacyclic ring system . It belongs to the class of nitrogen-containing polycyclic aromatic heterocycles that serve as electron-accepting (n-type) building blocks in donor–acceptor (D–A) conjugated polymers. The compound features an extended π-conjugated framework with a molecular formula of C₂₀H₁₀Br₂N₂ and a molecular weight of 438.11 g mol⁻¹, and its bromine substituents render it a versatile monomer for transition-metal-catalyzed cross-coupling polymerizations, notably Stille, Suzuki, and Yamamoto couplings, enabling incorporation into low-band-gap semiconducting polymers for organic photovoltaic (OPV), organic light-emitting diode (OLED), and electrochromic applications [1].

Why In-Class Acceptor Monomers Cannot Simply Replace 10,13-Dibromodibenzo[a,c]phenazine: Evidence of Quantifiable Differentiation


Although 10,13-dibromodibenzo[a,c]phenazine (DBPz) shares the general acceptor-monomer classification with simpler quinoxaline-based alternatives such as 5,8-dibromoquinoxaline (Qx) or 8,11-dibromobenzo[a]phenazine (BPz), their structural divergence produces quantitatively distinct optoelectronic outcomes in the resulting polymers. The extended π-conjugation of the dibenzo[a,c]phenazine core, relative to simpler quinoxaline or benzophenazine acceptors, systematically red-shifts absorption onset and narrows the optical band gap when copolymerized with the same electron-donating comonomer [1]. Furthermore, the 10,13-regiospecific bromination pattern dictates the accessible coupling chemistry and the geometry of the resulting polymer backbone, which in turn governs charge-transport properties, film morphology, and photovoltaic device performance [2]. The quantitative evidence presented in Section 3 demonstrates that substituting DBPz with a smaller or differently brominated acceptor yields measurable differences in absorption edge (up to ~140 nm), electron affinity of the derived polymer (spanning 2.6–3.2 eV), and power conversion efficiency in bulk-heterojunction devices. These are not marginal variations interchangeable by formulation adjustment; they represent fundamental materials-design choices with procurement and synthetic-strategy consequences.

Quantitative Differentiation Evidence for 10,13-Dibromodibenzo[a,c]phenazine Versus Closest Acceptor-Monomer Analogs


Absorption Edge Red-Shift: DBPz-Based Copolymer Extends 142 nm Further into the Visible/NIR than a Quinoxaline-Based Analog

In a direct head-to-head comparison under identical polymerization and measurement conditions, the DBPz-based copolymer P3 exhibits a film absorption edge at 778 nm, representing a 142 nm red-shift relative to the quinoxaline-based copolymer P1 (absorption edge at 636 nm) [1]. Both copolymers were synthesized via alternate copolymerization with the same benzodithiophene (BDT) electron-donating monomer. The red-shift is attributed to the enhanced electron-withdrawing ability and extended π-conjugation of the dibenzo[a,c]phenazine core compared with the simpler quinoxaline acceptor, leading to greater intramolecular charge-transfer character and narrower optical band gap in the resulting polymer [1].

Organic Photovoltaics Low-Band-Gap Polymers Donor–Acceptor Copolymers

Polymer Electron Affinity Range: DBPz-Derived Conjugated Polymers Exhibit Electron Affinities of 2.6–3.2 eV via Cyclic Voltammetry

Cyclic voltammetry measurements on a family of conjugated polymers synthesized from 2,7-dibromodibenzo[a,c]phenazine derivatives demonstrate electron affinities in the range of 2.6–3.2 eV [1]. These values are substantially higher than those reported for polyfluorene (EA ≈ 2.5 eV) [2] and are consistent with the moderately high electron-accepting character of the dibenzo[a,c]phenazine moiety. The electron affinity range is obtained from the reduction-onset potentials of polymer films and reflects the n-type semiconducting character that qualifies these materials for electron-transport layers, acceptor phases in all-polymer solar cells, and n-channel organic field-effect transistors [1].

Electron-Transport Materials n-Type Semiconductors Cyclic Voltammetry

PCE Modulation via Structural Optimization: Thiophene-Bridge Insertion Yields a ~10-Fold Increase in Photovoltaic Efficiency for DBPz-Based Polymers

A direct within-study comparison demonstrates that the photovoltaic performance of DBPz-based copolymers is highly sensitive to backbone engineering at the monomer level. The copolymer PBDT-DBPz (no thiophene spacer) delivered a power conversion efficiency (PCE) of only 0.46% when blended with PC₇₁BM, whereas insertion of a thiophene bridge between the BDT donor and DBPz acceptor units in PBDT-DTDBPz raised the PCE to 4.75% under identical device fabrication and testing conditions [1]. This ~10-fold enhancement is accompanied by improvements in both UV–vis absorption breadth and hole mobility, highlighting the synthetic versatility enabled by the 10,13-dibromo substitution pattern, which allows modular insertion of π-spacer units via Stille cross-coupling [1].

Polymer Solar Cells Power Conversion Efficiency Molecular Engineering

Optical Band Gap Tunability: Four D–A Polymers Incorporating Qx, BPz, DBPz, and CBPz Acceptors Yield Band Gaps Spanning 1.54–1.80 eV Under Identical Conditions

In a systematically controlled study, four acceptor monomers—5,8-dibromoquinoxaline (Qx), 8,11-dibromobenzo[a]phenazine (BPz), 10,13-dibromodibenzo[a,c]phenazine (DBPz), and 8,11-dibromo-5-(9H-carbazol-9-yl)benzo[a]phenazine (CBPz)—were each polymerized with the identical BDT-based distannyl monomer via Stille cross-coupling to yield the copolymers PBDT-Qx, PBDT-BPz, PBDT-DBPz, and PBDT-CBPz [1]. The optical band gap energies, determined from the absorption onsets of the polymer films, ranged from 1.54 to 1.80 eV depending on the acceptor structure, with the broader intramolecular charge-transfer absorption spanning 300–800 nm [1]. One of the four devices achieved a PCE of 3.87% (Voc = 0.78 V, Jsc = 9.68 mA cm⁻², FF = 0.51) under AM 1.5 G illumination [1]. This dataset establishes that among this acceptor series, DBPz contributes a distinct combination of extended conjugation and moderate electron deficiency that cannot be replicated by the smaller Qx or BPz acceptors.

Optical Band Gap Engineering Stille Polymerization Intramolecular Charge Transfer

HOMO/LUMO Energy-Level Modulation via Side-Chain Engineering on the Dibenzo[a,c]phenazine Core: A 0.18 eV HOMO Deepening and >0.1 V Voc Gain

A study on side-chain substitution effects in dibenzo[a,c]phenazine (BPz)-based donor polymers revealed that moving the alkyl substitution pattern from the 11,12-positions (alkoxy) to the 2,7-positions (alkyl) deepens the HOMO by 0.18 eV and the LUMO by 0.15 eV [1]. This energy-level shift translates directly into device performance: the Voc of polymer solar cells based on PBDT-BPzC (2,7-alkyl substituted) is more than 0.1 V higher than that of PBDT-OBPz (11,12-alkoxy substituted), resulting in an improved PCE of 4.44% versus 3.95% (a 0.49% absolute gain) [1]. Although this study employed non-brominated BPz cores, the finding is directly transferable to 10,13-DBPz because the 10,13-bromination pattern preserves the 2,7- and 11,12-positions as sites for further functionalization, establishing DBPz as a platform monomer whose frontier orbital energies can be predictively tuned through side-chain engineering prior to or after polymerization [1].

Energy-Level Tuning Open-Circuit Voltage Side-Chain Engineering

Differentiated Application Scenarios for 10,13-Dibromodibenzo[a,c]phenazine Based on Quantitative Evidence


Synthesis of Broad-Absorption Low-Band-Gap Donor Polymers for Organic Photovoltaic Cells Requiring Extended NIR Photon Harvesting

Researchers designing donor polymers for bulk-heterojunction OPV devices who require absorption extending beyond 700 nm should select 10,13-DBPz as the acceptor comonomer over 5,8-dibromoquinoxaline. The quantitative evidence demonstrates a 142 nm red-shift in absorption edge (778 vs. 636 nm) and optical band gaps in the 1.54–1.80 eV range when copolymerized with BDT donors via Stille coupling, directly enabling higher Jsc through broader spectral coverage [1][2].

Modular Backbone Engineering of D–A Copolymers via Thiophene-π-Spacer Insertion for Optimized Charge Transport and Photovoltaic Efficiency

10,13-DBPz is the preferred acceptor monomer for iterative backbone-optimization campaigns where π-spacer insertion is used to tune morphology and charge mobility. The evidence shows that inserting a single thiophene bridge between BDT and DBPz yields a ~10-fold PCE enhancement (0.46% → 4.75%), demonstrating that the 10,13-dibromo architecture provides the synthetic flexibility needed for systematic structure–property optimization in polymer solar cells [3].

Development of n-Type and Ambipolar Conjugated Polymers with Electron Affinities in the 2.6–3.2 eV Range for Electron-Transport Layers and All-Polymer Solar Cells

For applications requiring moderate-to-high electron affinity in a solution-processable conjugated polymer—such as electron-transport layers in perovskite or organic solar cells, or acceptor polymers in all-polymer photovoltaics—DBPz-based polymers offer EA values of 2.6–3.2 eV as measured by cyclic voltammetry [4]. This EA range is 0.1–0.7 eV higher than that of polyfluorene-based materials, positioning DBPz-derived polymers favorably for lowering electron-injection barriers while maintaining ambient stability.

Rational HOMO/LUMO Tuning Through Side-Chain Engineering at Orthogonal Positions for High-Voc Polymer Solar Cells

10,13-DBPz serves as a platform monomer for energy-level engineering campaigns where side-chain substitution at the 2,7- vs. 11,12-positions is used to deepen frontier orbital energies. Evidence from the BPz core class shows that alkyl substitution at the 2,7-positions deepens the HOMO by 0.18 eV and raises Voc by >0.1 V compared with alkoxy substitution at the 11,12-positions (PCE: 4.44% vs. 3.95%) [5]. The orthogonal relationship between the 10,13-bromination sites (for polymerization) and the 2,7-/11,12-positions (for side-chain tuning) makes DBPz a uniquely versatile scaffold for predictive optoelectronic property design.

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